molecular formula C7H13N3S B1351297 (Cyclohexylideneamino)thiourea CAS No. 5351-77-9

(Cyclohexylideneamino)thiourea

Cat. No.: B1351297
CAS No.: 5351-77-9
M. Wt: 171.27 g/mol
InChI Key: GYRDZVHNPFBIST-UHFFFAOYSA-N
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Description

(Cyclohexylideneamino)thiourea is a useful research compound. Its molecular formula is C7H13N3S and its molecular weight is 171.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(Cyclohexylideneamino)thiourea plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission . Additionally, this compound interacts with glucose-6-phosphatase, influencing glucose metabolism . These interactions are primarily due to the compound’s sulfur and nitrogen atoms, which facilitate binding with the active sites of these enzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to inhibit the NUDIX hydrolase type 5 enzyme, which is involved in chromosomal remodeling and cell adhesion . This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells. Additionally, this compound affects the expression of genes related to oxidative stress and inflammation, further impacting cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of enzymes through its sulfur and nitrogen atoms, leading to enzyme inhibition . This inhibition can result in altered metabolic pathways and changes in gene expression. For example, this compound inhibits the polymerization process of the tobacco mosaic virus capsid protein, demonstrating its antiviral activity . Additionally, the compound’s interaction with thyroid peroxidase inhibits thyroxine production, affecting thyroid function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, this compound can cause toxic effects, including thyroid dysfunction and liver damage . These adverse effects are primarily due to the compound’s ability to inhibit key enzymes involved in metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to sulfur metabolism. The compound is metabolized by enzymes such as flavin-containing monooxygenase, which oxidizes the sulfur atom . This oxidation process leads to the formation of metabolites that can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound affects glucose metabolism by inhibiting glucose-6-phosphatase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s sulfur and nitrogen atoms facilitate its binding to specific transporters, allowing it to be distributed to various cellular compartments . This distribution is crucial for the compound’s biological activity, as it ensures that this compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, this compound can be directed to specific organelles, such as the mitochondria and nucleus, through targeting signals that facilitate its transport to these compartments . This localization is essential for the compound’s activity, as it allows it to exert its effects on specific cellular processes.

Properties

IUPAC Name

(cyclohexylideneamino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRDZVHNPFBIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=S)N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385240
Record name (cyclohexylideneamino)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-77-9
Record name Cyclohexanone thiosemicarbazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (cyclohexylideneamino)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Cyclohexylideneamino)thiourea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7DUY97A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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